Dantamacrin

Übersicht

Beschreibung

Dantrolene sodium hydrate is a postsynaptic muscle relaxant that reduces excitation-contraction coupling in muscle cells by inhibiting the release of calcium ions from the sarcoplasmic reticulum. This compound is primarily used in the treatment and prevention of malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics or muscle relaxants . It is also used to manage muscle spasticity in conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries .

Vorbereitungsmethoden

Dantrolene sodium hydrate was first synthesized by Snyder and his colleagues in 1967 . The synthesis involves the insertion of a phenyl ring between the nitro and furan components of nitrofurantoin, a hydantoin derivative . The industrial production of dantrolene sodium hydrate typically involves the following steps:

Synthesis of the hydantoin derivative: This involves the reaction of 5-(4-nitrophenyl)-2-furancarboxaldehyde with hydantoin in the presence of a base.

Formation of the sodium salt: The hydantoin derivative is then reacted with sodium hydroxide to form dantrolene sodium.

Analyse Chemischer Reaktionen

Dantrolene sodium hydrate undergoes several types of chemical reactions:

Oxidation: The nitro group in dantrolene sodium hydrate can be reduced to an amino group under specific conditions.

Substitution: The furan ring in dantrolene sodium hydrate can undergo substitution reactions with various electrophiles.

Hydrolysis: The hydantoin ring can be hydrolyzed under acidic or basic conditions to form the corresponding amino acids.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon for the reduction of the nitro group, and electrophiles like alkyl halides for substitution reactions . The major products formed from these reactions include amino derivatives and substituted furans .

Wissenschaftliche Forschungsanwendungen

Treatment of Malignant Hyperthermia

Dantamacrin is primarily recognized for its role in treating malignant hyperthermia, a life-threatening condition triggered by certain anesthetics. Its efficacy was established through studies showing significant survival rates in animal models and later confirmed in human trials .

Management of Neuroleptic Malignant Syndrome

This compound is also used to manage neuroleptic malignant syndrome, a severe reaction to antipsychotic medications characterized by muscle rigidity and high fever. This compound helps alleviate these symptoms by relaxing skeletal muscles .

Treatment of Muscle Spasticity

This compound is effective in treating spasticity associated with neurological conditions such as multiple sclerosis and cerebral palsy. By reducing muscle stiffness, it improves mobility and quality of life for affected individuals .

Potential in Oncology

Recent research has indicated that dantrolene may influence cancer stemness characteristics, particularly in hepatocellular carcinoma (HCC). The modulation of long noncoding RNA (lncRNA) DANCR expression by dantrolene suggests a potential role in tumor progression and as a prognostic biomarker.

Research Applications

This compound serves as a valuable tool in various scientific research fields:

- Calcium Signaling Studies : It is utilized to investigate the role of calcium ions in muscle contraction and neurotransmitter release, providing insights into cellular processes.

- Pharmacological Development : this compound is being explored for developing new muscle relaxants and other pharmaceuticals that target calcium homeostasis .

- Neuroprotective Research : Studies have shown that dantrolene can prevent excitotoxicity, indicating its potential for protecting neurons during ischemic events like strokes.

Case Study 1: Malignant Hyperthermia Management

A multicenter study demonstrated that intravenous administration of dantrolene significantly improved survival rates during malignant hyperthermia episodes. The study involved patients undergoing surgery who exhibited symptoms consistent with this condition.

Case Study 2: Neuroleptic Malignant Syndrome

In clinical settings, patients treated with dantrolene showed rapid improvement in symptoms associated with neuroleptic malignant syndrome, including reduced muscle rigidity and fever.

Wirkmechanismus

Dantrolene sodium hydrate exerts its effects by binding to the ryanodine receptor 1, a calcium channel in the sarcoplasmic reticulum of muscle cells . This binding inhibits the release of calcium ions, which are essential for muscle contraction . By reducing the intracellular calcium concentration, dantrolene sodium hydrate decreases muscle contraction and reduces muscle spasticity .

Vergleich Mit ähnlichen Verbindungen

Dantrolene sodium hydrate is unique among muscle relaxants due to its specific mechanism of action on the ryanodine receptor. Similar compounds include:

Phenytoin: Another hydantoin derivative, but it primarily acts as an antiepileptic drug.

Baclofen: A muscle relaxant that acts on the central nervous system by activating GABA receptors.

Diazepam: A benzodiazepine that also acts on the central nervous system to reduce muscle spasticity.

While these compounds also reduce muscle spasticity, dantrolene sodium hydrate is unique in its direct action on the ryanodine receptor and its ability to treat malignant hyperthermia .

Eigenschaften

CAS-Nummer |

24868-20-0 |

|---|---|

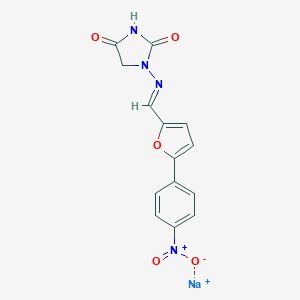

Molekularformel |

C14H11N4NaO6 |

Molekulargewicht |

354.25 g/mol |

IUPAC-Name |

sodium;3-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate;hydrate |

InChI |

InChI=1S/C14H10N4O5.Na.H2O/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;/h1-7H,8H2,(H,16,19,20);;1H2/q;+1;/p-1/b15-7-;; |

InChI-Schlüssel |

RLFHDWDXQUVXPW-XRXZUQKVSA-M |

SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+] |

Isomerische SMILES |

C1C(=NC(=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |

Kanonische SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |

Color/Form |

CRYSTALS FROM AQ DIMETHYLFORMAMIDE |

melting_point |

534 to 536 °F (NTP, 1992) |

Key on ui other cas no. |

14663-23-1 |

Physikalische Beschreibung |

Crystals (in aqueous DMF). (NTP, 1992) |

Piktogramme |

Health Hazard |

Haltbarkeit |

STABLE IN LIGHT, AIR & HEAT; HYDROLYZES IN WATER /DANTROLENE SODIUM SALT HYDRATE/ |

Löslichkeit |

18.4 [ug/mL] (The mean of the results at pH 7.4) |

Synonyme |

Dantrium Dantrolene Dantrolene Sodium Sodium, Dantrolene |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Dantamacrin in muscle contraction?

A: this compound is a muscle relaxant that acts directly on skeletal muscle. [, ] It specifically targets the ryanodine receptor (RyR1) located on the sarcoplasmic reticulum, inhibiting the release of calcium ions into the muscle cell cytoplasm. [] This reduced calcium release prevents muscle fiber contraction, leading to muscle relaxation. []

Q2: Can this compound be used to treat Malignant Hyperthermia?

A: this compound has proven to be a life-saving agent in treating Malignant Hyperthermia (MH). [] Two case studies involving children experiencing MH symptoms (trismus) during anesthesia induction highlighted the effectiveness of this compound. [] In one case, oral this compound administered a week prior to surgery with non-triggering anesthetic agents successfully prevented MH recurrence. [] The second case involved continuing anesthesia with non-triggering agents alongside this compound administration. [] Both cases demonstrated the significant role of this compound in managing MH during anesthesia.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.